5-Chloro-2-(2-chlorophenyl)benzofuran
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Overview
Description
5-Chloro-2-(2-chlorophenyl)benzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of chlorine atoms at the 5-position of the benzofuran ring and the 2-position of the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(2-chlorophenyl)benzofuran typically involves the cyclization of appropriate precursors. One common method is the cyclization of o-hydroxyacetophenones under basic conditions. This reaction can be facilitated by using dehydrative cyclization techniques . Another approach involves the cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of microwave-assisted synthesis, which has been shown to be effective in producing benzofuran derivatives with high efficiency and fewer side reactions .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(2-chlorophenyl)benzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrobenzofuran derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydrobenzofurans. Substitution reactions can result in various functionalized benzofuran derivatives .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(2-chlorophenyl)benzofuran involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or inhibiting cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)benzofuran: Lacks the chlorine atom at the 5-position of the benzofuran ring.
5-Bromo-2-(2-chlorophenyl)benzofuran: Contains a bromine atom instead of chlorine at the 5-position.
5-Chloro-2-phenylbenzofuran: Lacks the chlorine atom on the phenyl ring
Uniqueness
5-Chloro-2-(2-chlorophenyl)benzofuran is unique due to the presence of chlorine atoms at both the 5-position of the benzofuran ring and the 2-position of the phenyl ring. This specific substitution pattern can influence the compound’s chemical reactivity and biological activity, making it distinct from other benzofuran derivatives .
Biological Activity
5-Chloro-2-(2-chlorophenyl)benzofuran is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a benzofuran core with chlorine substituents that may influence its biological activity. The presence of halogen atoms typically enhances the lipophilicity and biological interaction potential of organic compounds, making them suitable candidates for drug development.
Anticancer Activity
Numerous studies have investigated the anticancer properties of benzofuran derivatives, including this compound. Research indicates that benzofuran compounds can induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways.
- Mechanism of Action : The compound is believed to increase reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and subsequent caspase activation. For instance, studies have shown that related benzofuran derivatives significantly increased the activity of caspases 3 and 7 in K562 leukemia cells, suggesting a strong pro-apoptotic effect .
Compound | Cell Line | IC50 (µM) | Effect |
---|---|---|---|
This compound | K562 | TBD | Induces apoptosis |
Related Benzofuran Derivative | HL60 | 0.1 | High cytotoxicity |
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of benzofuran derivatives. While specific data on this compound's antimicrobial activity is limited, similar compounds have demonstrated effectiveness against multidrug-resistant bacteria.
- Study Findings : In a comparative study, certain benzofuran derivatives exhibited significant antimicrobial activity against strains like Staphylococcus aureus and Pseudomonas aeruginosa . These findings suggest that modifications in the benzofuran structure can lead to enhanced antimicrobial properties.
Case Studies
- Apoptosis Induction in Leukemia Cells : A study demonstrated that exposure to this compound resulted in a significant increase in caspase activity after 48 hours, indicating robust apoptotic induction . The study utilized flow cytometry to analyze phosphatidylserine exposure, confirming early apoptotic changes.
- Cytotoxicity Assessment : In vitro assays using human cancer cell lines revealed variable cytotoxic effects among different benzofuran derivatives. Compounds with similar structural features showed promising anticancer activity while maintaining lower toxicity towards non-cancerous cells .
Structure-Activity Relationship (SAR)
The biological activity of benzofurans is often influenced by their structural characteristics. The position and type of substituents on the benzofuran ring play a crucial role in determining their efficacy against cancer cells and pathogens.
- Halogen Substitution : The presence of halogens (like chlorine) has been associated with increased cytotoxicity and enhanced interaction with biological targets . For example, compounds with halogen substitutions demonstrated higher potency against various cancer cell lines compared to their non-halogenated counterparts.
Properties
Molecular Formula |
C14H8Cl2O |
---|---|
Molecular Weight |
263.1 g/mol |
IUPAC Name |
5-chloro-2-(2-chlorophenyl)-1-benzofuran |
InChI |
InChI=1S/C14H8Cl2O/c15-10-5-6-13-9(7-10)8-14(17-13)11-3-1-2-4-12(11)16/h1-8H |
InChI Key |
UQFRMBKKEHREOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC3=C(O2)C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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